molecular formula C20H19NO4S2 B2863801 (5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one CAS No. 434306-36-2

(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B2863801
CAS No.: 434306-36-2
M. Wt: 401.5
InChI Key: UFDCRNBQDCZQKN-BOPFTXTBSA-N
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Description

This compound belongs to the class of organic compounds known as thiazolidines . Thiazolidines are compounds containing a thiazolidine moiety, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom. The specific substitutions on this ring in the given compound suggest that it may have unique properties compared to other thiazolidines.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a thiazolidine ring with various substitutions. These include a 2-methylphenyl group, a sulfanylidene group, and a (3,4,5-trimethoxyphenyl)methylidene group . These groups are likely to influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. Thiazolidines, in general, can participate in a variety of chemical reactions, particularly those involving the ring structure .

Scientific Research Applications

Antimicrobial Applications

Thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against various microorganisms, indicating their potential as antimicrobial agents. For example, Gouda et al. (2010) synthesized certain thiazolidinone, thiazoline, and thiophene derivatives that exhibited significant antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Anticancer and Antiproliferative Activities

Novel thiazolidine-2,4-dione derivatives have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. Chandrappa et al. (2008) reported the synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives that exhibited potent antiproliferative activity on carcinoma cell lines, indicating their potential in cancer therapy (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).

Corrosion Inhibition

Thiazolidinedione derivatives have been investigated for their corrosion inhibition properties. Yadav et al. (2015) explored two thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid solutions. Their study indicated that these compounds could effectively inhibit corrosion, making them useful in industrial applications (Yadav, Behera, Kumar, & Yadav, 2015).

Photophysical Properties

The photophysical properties of thiazoles, including derivatives similar to the query compound, have been studied to understand their potential in material science applications. Murai, Furukawa, & Yamaguchi (2018) investigated 5-amino-2-(4-methylsulfanylphenyl)thiazoles and elucidated the effects of sulfur-containing functional groups on their electronic structures. Their research contributes to the development of fluorescent molecules for sensing and biomolecular sciences (Murai, Furukawa, & Yamaguchi, 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its properties. Without specific studies on this compound, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Without specific data on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential biological activity, given the presence of the thiazolidine ring, which is found in many biologically active compounds .

Properties

IUPAC Name

(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-12-7-5-6-8-14(12)21-19(22)17(27-20(21)26)11-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-11H,1-4H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDCRNBQDCZQKN-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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